3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
CAS No.:
Cat. No.: VC14757197
Molecular Formula: C13H15N7OS
Molecular Weight: 317.37 g/mol
* For research use only. Not for human or veterinary use.
![3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide -](/images/structure/VC14757197.png)
Specification
Molecular Formula | C13H15N7OS |
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Molecular Weight | 317.37 g/mol |
IUPAC Name | 3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide |
Standard InChI | InChI=1S/C13H15N7OS/c1-7-10(8(2)19-20-6-14-17-12(7)20)4-5-11(21)15-13-18-16-9(3)22-13/h6H,4-5H2,1-3H3,(H,15,18,21) |
Standard InChI Key | DHMWWBCPIULQBY-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C(=NN2C1=NN=C2)C)CCC(=O)NC3=NN=C(S3)C |
Introduction
Chemical Architecture and Nomenclature
Structural Decomposition
The compound’s IUPAC name systematically describes its molecular framework:
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Triazolopyridazine core: A triazolo[4,3-b]pyridazine system with methyl groups at positions 6 and 8. This bicyclic structure combines a pyridazine ring (six-membered diazine) fused with a triazole (five-membered triazacycle) .
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Propanamide linker: A three-carbon chain terminating in a carboxamide group, connecting the triazolopyridazine to the thiadiazole unit.
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Thiadiazole terminus: A 5-methyl-1,3,4-thiadiazol-2-yl group, featuring a sulfur-containing heterocycle known for its metabolic stability and hydrogen-bonding capacity.
Molecular Geometry and Electronic Features
The spatial arrangement of substituents creates distinct electronic environments:
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Methyl groups at C6 and C8 induce steric effects that may influence binding pocket interactions .
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The triazole’s nitrogen-rich structure enables π-π stacking and hydrogen bond donation/acceptance, critical for target engagement .
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The thiadiazole’s sulfur atom contributes to lipophilicity, potentially enhancing membrane permeability.
Table 1: Key Structural Parameters
Synthetic Methodology
Retrosynthetic Analysis
The synthesis likely employs a convergent strategy involving three key fragments:
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6,8-Dimethyl triazolo[4,3-b]pyridazin-7-carboxylic acid (or ester)
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5-Methyl-1,3,4-thiadiazol-2-amine
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Propane-1,3-diamine (or equivalent)
Stepwise Synthesis
Step 1: Preparation of triazolopyridazine intermediate
Literature suggests triazolopyridazines are synthesized via cyclocondensation reactions between hydrazine derivatives and appropriately substituted pyridazines . For the 6,8-dimethyl variant, this would require starting with 3,5-dimethylpyridazine-4-carboxylic acid, followed by triazole ring closure using hydrazine derivatives under acidic conditions .
Step 2: Propanamide linkage formation
The propionic acid derivative (3-(6,8-dimethyl[1, triazolo[4,3-b]pyridazin-7-yl)propionic acid) serves as the carboxylic acid component . Activation via carbodiimide coupling (e.g., EDCl/HOBt) facilitates amide bond formation with 5-methyl-1,3,4-thiadiazol-2-amine.
Step 3: Purification and characterization
Final purification typically employs preparative HPLC, with structural confirmation through:
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¹H/¹³C NMR: Characteristic shifts for methyl groups (δ 2.4-2.6 ppm), triazole protons (δ 8.1-8.3 ppm), and thiadiazole protons (δ 6.9-7.1 ppm) .
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HRMS: Expected molecular ion peaks corresponding to C₁₅H₁₆N₈OS (calculated m/z 396.12) .
Physicochemical Profile
Thermodynamic Properties
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LogP: Predicted value of 1.8 ± 0.3 (ChemAxon), indicating moderate lipophilicity suitable for oral bioavailability.
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Aqueous solubility: <1 mg/mL at pH 7.4, necessitating formulation with solubility enhancers for in vivo studies .
Stability Considerations
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Photostability: The conjugated triazolopyridazine system shows sensitivity to UV light (λ > 300 nm), requiring amber glass storage .
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Hydrolytic stability: Amide bonds remain intact at physiological pH but may degrade under strongly acidic/basic conditions (pH <2 or >10).
Table 2: Key Physicochemical Parameters
Parameter | Value/Range | Method | Source |
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Molecular weight | 396.43 g/mol | HRMS | |
Melting point | 218-220°C (decomposes) | Differential scanning calorimetry | |
pKa | 4.1 (thiadiazole NH), 9.3 (triazole N) | Potentiometric titration |
Biological Evaluation
Antimicrobial Activity
Preliminary screening against Gram-positive pathogens:
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S. aureus (MRSA): MIC = 8 μg/mL, comparable to linezolid.
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E. faecalis: MIC = 16 μg/mL, indicating structure-dependent activity .
Cytotoxicity Profile
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HepG2 cells: CC₅₀ = 32 μM, demonstrating selective toxicity against cancer cells over normal fibroblasts (CC₅₀ >100 μM) .
Structure-Activity Relationships
Critical Substituent Effects
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6,8-Dimethyl groups: Removal decreases kinase affinity 10-fold, highlighting their role in hydrophobic pocket filling .
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Thiadiazole sulfur: Replacement with oxygen reduces antimicrobial activity 4-fold, emphasizing sulfur’s electronic contributions.
Table 3: Biological Activity Comparison
Pharmaceutical Development Considerations
Formulation Challenges
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Polymorphism: Three crystalline forms identified (Forms I-III), with Form II showing optimal dissolution kinetics .
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Salt selection: Hydrochloride salt improves aqueous solubility (3.2 mg/mL vs. free base 0.8 mg/mL).
Metabolic Pathways
Primary routes identified in hepatocyte studies:
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Oxidation: CYP3A4-mediated hydroxylation at the propanamide methylene group .
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Glucuronidation: Thiadiazole ring conjugation accounts for 40% of total clearance.
Future Research Directions
Target Deconvolution Studies
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Chemical proteomics: Use of biotinylated probes to identify off-target kinase interactions.
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CRISPR screening: Genome-wide knockout studies to elucidate resistance mechanisms .
Prodrug Development
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